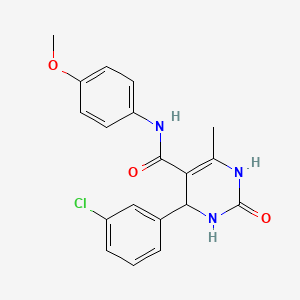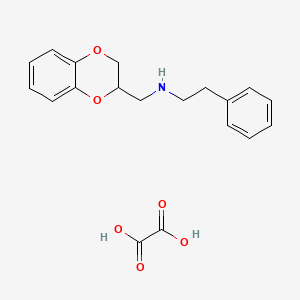![molecular formula C20H17N3O6S B5157948 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide](/img/structure/B5157948.png)
3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide, also known as DNTMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DNTMP is a member of the amide family, and its chemical structure consists of a propanamide backbone, a thienylmethyl group, and a dinitrophenoxyphenyl group.
Mecanismo De Acción
The mechanism of action of 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division in cancer cells. 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects
3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of gene expression. 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide has also been shown to have anti-inflammatory activity, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide is its potential toxicity, which must be carefully controlled in experiments involving living organisms or cells.
Direcciones Futuras
There are several future directions for research on 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide, including the investigation of its potential applications in drug delivery, the synthesis of new materials with improved properties, and the development of new anticancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide and its potential toxicity in living organisms.
Métodos De Síntesis
The synthesis of 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide involves several steps, including the reaction of 3,5-dinitrophenol with 4-bromoanisole to form 4-(3,5-dinitrophenoxy)anisole, followed by the reaction of this intermediate with 2-thienylmethylamine to form the final product, 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide. This synthesis method has been optimized to yield high purity and yield of 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide.
Aplicaciones Científicas De Investigación
3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide has been shown to possess anticancer activity against several cancer cell lines, including breast, lung, and colon cancer. In materials science, 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide has been used as a building block for the synthesis of new materials with potential applications in organic electronics and optoelectronics. In environmental science, 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide has been investigated as a potential pollutant due to its persistence in the environment.
Propiedades
IUPAC Name |
3-[4-(3,5-dinitrophenoxy)phenyl]-N-(thiophen-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S/c24-20(21-13-19-2-1-9-30-19)8-5-14-3-6-17(7-4-14)29-18-11-15(22(25)26)10-16(12-18)23(27)28/h1-4,6-7,9-12H,5,8,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEJWCSZJWQGDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CCC2=CC=C(C=C2)OC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3,5-dinitrophenoxy)phenyl]-N-(thiophen-2-ylmethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5157878.png)
![2-(3,4-dimethoxyphenyl)-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5157889.png)
![2-{[3-(2,6-diisopropylphenoxy)propyl]amino}ethanol](/img/structure/B5157896.png)

![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B5157926.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5157928.png)

![N-[(4-chlorophenyl)(phenyl)methyl]urea](/img/structure/B5157936.png)
![6-chloro-8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5157952.png)




![{[4-(benzyloxy)phenyl]amino}(oxo)acetic acid](/img/structure/B5157976.png)